
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CDPT, is a chemical compound that has recently gained attention in the field of scientific research. CDPT is a triazole derivative that has shown potential as a drug candidate for various diseases, including cancer and inflammation. In
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair in cancer cells. Additionally, this compound has been found to inhibit the NF-κB pathway, which plays a critical role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit cell proliferation and migration in cancer cells. In animal studies, this compound has been shown to reduce tumor growth and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively low toxicity compared to other anticancer drugs. This compound has also shown promising results in vitro and in vivo studies, indicating its potential as a drug candidate. However, this compound has some limitations for lab experiments. For example, this compound is not water-soluble, which can make it difficult to administer in vivo. Additionally, this compound has low stability in solution, which can lead to degradation and loss of activity.
Future Directions
There are several future directions for the research of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the efficacy of this compound in combination with other drugs for cancer treatment. Another direction is to explore the potential of this compound as a drug candidate for other diseases, such as bacterial infections and inflammatory disorders. Furthermore, the development of more stable and water-soluble this compound derivatives could improve its potential for clinical applications.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a drug candidate for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,4-dimethylphenylhydrazine with cycloheptanone in the presence of acetic acid and sodium acetate to form the intermediate compound, which is then treated with triethylorthoformate and ammonium hydroxide to produce the final product. The yield of this compound is reported to be around 60%, and the purity can be improved by recrystallization.
Scientific Research Applications
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and liver cancer. This compound has also exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential as an antibacterial and antifungal agent.
Properties
IUPAC Name |
N-cycloheptyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-9-10-16(11-14(13)2)22-12-17(20-21-22)18(23)19-15-7-5-3-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREFCXUTHFCSSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
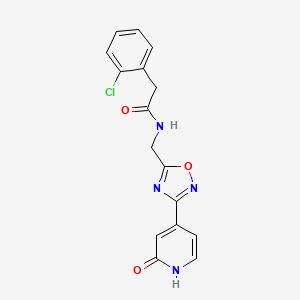
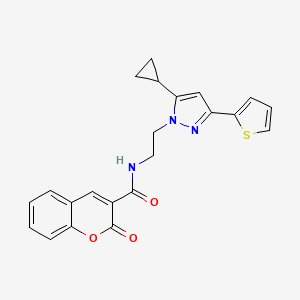
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)

![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
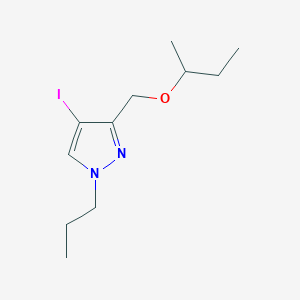

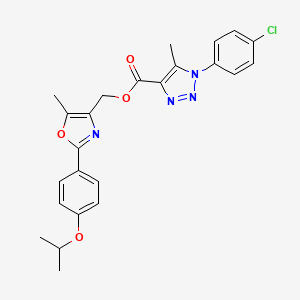
![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2396590.png)
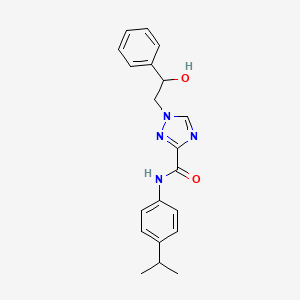
![N-(3-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2396593.png)

